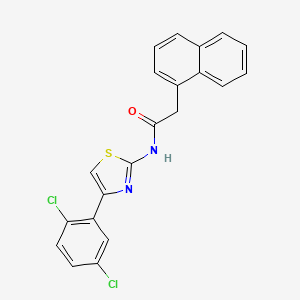

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2OS/c22-15-8-9-18(23)17(11-15)19-12-27-21(24-19)25-20(26)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,11-12H,10H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTMEXZGJZKKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

Acylation Reaction: The resulting thiazole derivative is then subjected to an acylation reaction with naphthalene-1-acetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial or anticancer agent.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(phenyl)acetamide

- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(pyridin-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide may exhibit unique properties due to the presence of the naphthalene moiety, which can influence its biological activity and chemical reactivity.

Biological Activity

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiazole ring, a dichlorophenyl group, and a naphthyl acetamide moiety. Its chemical formula is , with a molecular weight of 413.32 g/mol. The presence of these structural elements contributes to its potential biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C21H14Cl2N2OS |

| Molecular Weight | 413.32 g/mol |

| IUPAC Name | N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide |

| SMILES String | Clc1ccc(Cl)c(c1)c4csc(NC(=O)Cc3ccc2ccccc2c3)n4 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Antimicrobial Activity : The thiazole nucleus is known for its ability to inhibit the biosynthesis of bacterial lipids, leading to the disruption of cell membrane integrity and ultimately cell death .

- Anticancer Activity : Studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the disruption of cellular signaling pathways .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound:

- A study demonstrated that derivatives of thiazole compounds exhibited significant cytotoxicity against HeLa cells, suggesting that the incorporation of naphthalene enhances this effect due to increased lipophilicity .

- In another investigation, a series of thiazole derivatives were tested for their anticancer properties, revealing that modifications in the phenyl ring significantly influenced their cytotoxic activity against cancer cell lines such as A-431 and Jurkat cells .

Comparative Biological Activity Table

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Anticancer | < 10 |

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Anticonvulsant | 0.5 |

| Thiazole derivatives with varied substitutions | Antimicrobial and Anticancer | Varies widely |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Thiazole Ring : Reacting 2,5-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

- Acylation Reaction : The resulting thiazole derivative undergoes acylation with naphthalene-1-acetic acid or its derivatives using coupling agents like EDCI in the presence of bases such as triethylamine.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide?

The synthesis typically involves 1,3-dipolar cycloaddition reactions between azides and alkynes (click chemistry), facilitated by copper catalysis. For example:

- Step 1 : React (prop-2-yn-1-yloxy)naphthalene derivatives with substituted azidoacetamides under Cu(OAc)₂ catalysis in a tert-butanol/water solvent system.

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2).

- Step 3 : Purify via recrystallization (ethanol) after extraction and drying .

This method yields high-purity acetamide derivatives, with IR and NMR data confirming structural integrity .

Q. How is the structural characterization of this compound validated?

A combination of spectroscopic and crystallographic techniques is used:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and carbon frameworks .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonds like N–H⋯O). For related acetamides, SHELXL refinement software is often used .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar N-arylthiazole acetamides exhibit:

- Antimicrobial activity : MIC values as low as 13–27 µM against S. aureus and E. coli, attributed to electron-withdrawing substituents (e.g., –Cl, –NO₂) .

- Enzyme inhibition : MAO-B and AChE inhibition, linked to the thiazole and naphthalene moieties .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Key parameters include:

- Catalyst loading : 10 mol% Cu(OAc)₂ maximizes cycloaddition efficiency .

- Solvent ratio : A 3:1 tert-butanol/water mixture balances solubility and reaction kinetics .

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis) .

For scalability, replace column chromatography with recrystallization to reduce costs .

Q. What crystallographic insights inform its supramolecular interactions?

X-ray studies of analogous compounds reveal:

- Hydrogen bonding : N–H⋯O interactions form dimers (R₂²(8) motifs), stabilizing crystal packing .

- π–π stacking : Thiazole and naphthalene rings engage in face-to-face interactions (distance ~3.7 Å) .

- Torsional angles : Substituents on the dichlorophenyl group induce planarity deviations (e.g., dihedral angles >75° with the acetamide plane) .

Q. How do substituent variations impact biological activity?

QSAR studies highlight:

- Electron-withdrawing groups (–Cl, –NO₂) : Enhance antimicrobial potency by increasing lipophilicity (logP ~3.5) and membrane penetration .

- Ortho/meta substitution : Improves MAO-B inhibition (IC₅₀ < 0.2 µM) by aligning with enzyme active sites .

- Steric effects : Bulky naphthalene groups reduce AChE binding affinity due to cavity size limitations .

Q. How can contradictory bioactivity data be resolved?

Case study: Discrepancies in MIC values for similar compounds may arise from:

- Assay conditions : Variations in pH, inoculum size, or solvent (DMSO vs. aqueous buffers) .

- Bacterial strains : MRSA vs. non-resistant S. aureus show differing susceptibility .

- Statistical validation : Use Tukey’s HSD test (p<0.05) to confirm significance .

Q. What computational tools support its pharmacological profiling?

- Molecular docking (AutoDock/Vina) : Predict binding to MAO-B (PDB: 2V5Z) and AChE (PDB: 4EY7) .

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

- ADMET prediction (SwissADME) : Assess bioavailability (%ABS >50) and toxicity (AMES test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.